Aminolupinine o-benzoil acid ester
Description
Contextualization within the Lupinine (B175516) Alkaloid Family and Alkaloid-Derived Esters
Aminolupinine o-benzoil acid ester is a derivative of lupinine, a quinolizidine (B1214090) alkaloid found predominantly in plants of the Lupinus (lupin) genus. nih.govwikipedia.org Lupinine belongs to a large family of over 170 quinolizidine alkaloids, which are known for their characteristic bitter taste and a range of biological activities. mdpi.com The formation of esters from alkaloids is a common strategy in nature and in the laboratory to modify the properties of the parent molecule. pharmacy180.com These modifications can influence factors such as solubility, stability, and biological activity. The synthesis of various lupinine esters has been a subject of research, with studies exploring their potential as, for example, acetylcholinesterase inhibitors. nih.gov
The broader family of alkaloid-derived esters is extensive, with research demonstrating that esterification can lead to compounds with altered or enhanced pharmacological profiles. For instance, esters of other alkaloids have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. organic-chemistry.orgmdpi.comresearchgate.net
Structural Framework of Lupinine Alkaloids and the o-Aminobenzoate Moiety
The fundamental structure of lupinine is a quinolizidine ring system, which is a bicyclic saturated heterocycle containing a nitrogen atom at the bridgehead. nih.govdrugfuture.com Specifically, lupinine is [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol. wikipedia.org The "amino" prefix in aminolupinine indicates the substitution of the hydroxyl group of lupinine with an amino group, resulting in aminolupinane.
The "o-benzoil acid ester" part of the name specifies that the amino group of aminolupinane is acylated with o-aminobenzoic acid (also known as anthranilic acid). drugfuture.com This results in the formation of an amide bond. o-Aminobenzoic acid is an aromatic amino acid with the chemical formula C₇H₇NO₂. drugfuture.com The "ortho" designation indicates that the amino and carboxyl groups are attached to adjacent carbon atoms on the benzene (B151609) ring.
Significance of Quinolizidine Structures in Functionalized Alkaloids
The quinolizidine skeleton is a key structural feature that imparts specific properties to the alkaloids that contain it. rsc.org This rigid, bicyclic framework influences the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. nih.gov The nitrogen atom within the quinolizidine ring system can be protonated at physiological pH, allowing for ionic interactions. wikipedia.org
Functionalization of the quinolizidine structure, such as the introduction of an ester group, can significantly modify the molecule's lipophilicity and its ability to cross biological membranes. The bulky and lipophilic nature of the quinolizidine nucleus makes it a valuable scaffold in the design of pharmacologically active compounds. nih.gov
Comparative Analysis with Structural Analogs and Related Esters in Research
While specific research on this compound is not extensively documented, a comparative analysis with structurally similar compounds provides valuable insights. Numerous esters of lupinine have been synthesized and studied. For example, various lupinine esters have been evaluated for their acetylcholinesterase inhibitory activity. nih.gov It has been observed that the nature of the acyl group significantly influences the biological activity. nih.gov
Esters of other quinolizidine alkaloids, such as those derived from 13-hydroxylupanine, have also been synthesized with a range of carboxylic acids, including benzoic acid. pharmacy180.com Furthermore, derivatives of p-aminobenzoic acid have been explored for their therapeutic potential, with studies showing that esterification can lead to compounds with local anesthetic properties. pharmacy180.com The combination of the quinolizidine alkaloid scaffold with the o-aminobenzoate moiety suggests a potential for unique biological activities, warranting further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(18-9-2-1-3-10-18)20-12-4-5-13-21(20)24(28)25-17-19-11-8-16-26-15-7-6-14-22(19)26/h1-5,9-10,12-13,19,22H,6-8,11,14-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVTWYCFPNSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396382 | |
| Record name | Aminolupinine o-benzoil acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716343-13-4 | |
| Record name | Aminolupinine o-benzoil acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Aminolupinine O Benzoil Acid Ester
Esterification Reactions and Principles
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid. The synthesis of aminolupinine o-benzoyl acid ester would involve the reaction of the hydroxyl group of aminolupinine with the carboxyl group of benzoic acid.
The direct esterification of aminolupinine with benzoic acid, commonly known as Fischer-Speier esterification, represents the most straightforward approach. wikipedia.org This method involves heating a mixture of the alcohol (aminolupinine) and the carboxylic acid (benzoic acid) in the presence of an acid catalyst. wikipedia.orgchemistrysteps.com While specific data for this exact reaction is scarce, the synthesis of similar esters, such as 13-benzoyloxylupanine from another lupin alkaloid, confirms the viability of forming benzoyl esters from these types of molecules. nih.gov
The reaction is an equilibrium process, and for amino acids, which share the amino functional group with aminolupinine, Fischer esterification is often a preferred method due to its relative simplicity and low cost. reddit.compearson.com The presence of the amino group in aminolupinine, however, necessitates careful control of reaction conditions to avoid side reactions, such as N-acylation. In some cases, coupling reagents are employed to facilitate the reaction between a benzoic acid derivative and an amino ester. scielo.org.mx
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by acid. wikipedia.orgchemistrysteps.com The mechanism involves several key equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group on benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com
Nucleophilic Attack: The alcohol's nucleophilic oxygen atom (from the hydroxyl group of aminolupinine) attacks the activated carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, specifically an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate, converting it into a good leaving group (water). wikipedia.org
Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester. wikipedia.org
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. wikipedia.orgchemistrysteps.com
This entire process is reversible and is often described by the PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
The efficiency of esterification is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield of aminolupinine o-benzoyl acid ester.
| Parameter | Typical Conditions & Optimization Strategies |
| Temperature | Reactions are typically conducted at reflux temperatures to increase the reaction rate. wikipedia.org However, for sensitive substrates like alkaloids, excessively high temperatures could lead to degradation. |
| Solvent Systems | Often, a large excess of the alcohol reactant is used as the solvent to drive the equilibrium forward. wikipedia.orgchemistrysteps.com Alternatively, an inert solvent that can azeotropically remove water as it is formed, such as cyclohexane (B81311), can be used. This avoids the use of hazardous solvents like benzene (B151609) or carbon tetrachloride. nih.govresearchgate.net |
| Catalysis | Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgresearchgate.net For syntheses involving amino groups, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can be used to form the ester bond under milder conditions. scielo.org.mx |
Table 1: Key Reaction Condition Parameters for Esterification
Fischer esterification is a reversible reaction, meaning it reaches a state of equilibrium where reactants and products are all present. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side, a principle described by Le Châtelier. chemistrysteps.com
Two primary strategies are employed:
Use of Excess Reactant: The reaction can be driven to completion by using a large excess of one of the starting materials, usually the less expensive one. chemistrysteps.com In the synthesis of aminolupinine o-benzoyl acid ester, using an excess of benzoic acid or a derivative could be a viable strategy.
Removal of a Product: Removing one of the products as it is formed will continuously shift the equilibrium to the right. The most common approach is the removal of water. This can be accomplished by:
Azeotropic Distillation: Using a solvent like cyclohexane that forms an azeotrope with water, which can be distilled off from the reaction mixture. nih.govresearchgate.net
Use of a Dehydrating Agent: While less common for this specific reaction, dehydrating agents can be used to sequester water.
Alternative Synthetic Approaches
Beyond direct esterification, other methods can be considered for the synthesis of aminolupinine o-benzoyl acid ester, with transesterification being a notable alternative.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.comwikipedia.org To synthesize aminolupinine o-benzoyl acid ester via this route, one could start with a simple ester of benzoic acid, such as methyl benzoate (B1203000), and react it with aminolupinine.
This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl group to enhance its electrophilicity. wikipedia.org
Base-Catalyzed Transesterification: A strong base deprotonates the alcohol (aminolupinine), increasing its nucleophilicity for attack on the starting ester's carbonyl carbon. masterorganicchemistry.comwikipedia.org
For substrates with sensitive functional groups, such as N-protected amino acid esters, specific catalysts like tetranuclear zinc clusters have been developed to promote transesterification under very mild conditions, which could be applicable to aminolupinine to avoid side reactions. thieme-connect.comthieme-connect.com The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also been shown to be effective for the transesterification of alcohols. organic-chemistry.org
| Catalyst Type | Example | Applicable Conditions |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Acidic conditions, often with heat. |
| Base Catalyst | Sodium Methoxide (NaOMe) | Basic conditions. |
| Organometallic Catalyst | Tetranuclear Zinc Cluster | Mild conditions, suitable for sensitive functional groups. thieme-connect.comthieme-connect.com |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room temperature, efficient for secondary alcohols. organic-chemistry.org |
Table 2: Catalysts for Transesterification Reactions
Synthesis of Modified Aminolupinine Derivatives via Chlorohydrides of Substituted Benzoic Acids
The synthesis of the target compound and its analogues is effectively achieved through the acylation of aminolupinine with a substituted benzoyl chloride, which is a type of carboxylic acid chlorohydride. This reaction, a form of N-acylation, creates a stable amide bond between the aminolupinine moiety and the benzoyl group.
The general procedure involves reacting aminolupinine (lupinylamine) with a specific benzoyl chloride derivative. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or chloroform, and often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride gas that is formed as a byproduct scielo.org.mxgoogle.com. The choice of the substituted benzoic acid allows for the introduction of various functional groups onto the benzoyl ring, enabling the creation of a library of modified aminolupinine derivatives. For instance, p-nitrobenzoyl chloride can be used to introduce a nitro group, which can subsequently be reduced to an amino group if desired google.com.
The reaction can be summarized as follows: Aminolupinine + Substituted Benzoyl Chloride → N-(Substituted benzoyl)aminolupinine + HCl
Below is a table illustrating potential reactants for creating modified derivatives.
| Aminolupinine Precursor | Substituted Benzoyl Chloride | Potential Final Product |
| Aminolupinine | o-Chlorobenzoyl chloride | N-(o-Chlorobenzoyl)aminolupinine |
| Aminolupinine | p-Nitrobenzoyl chloride | N-(p-Nitrobenzoyl)aminolupinine |
| Aminolupinine | m-Methoxybenzoyl chloride | N-(m-Methoxybenzoyl)aminolupinine |
| Aminolupinine | Benzoyl chloride | N-Benzoylaminolupinine |
Multi-Step Reaction Sequences for Lupinine (B175516) Moiety Functionalization
The creation of aminolupinine o-benzoyl acid ester derivatives is fundamentally a multi-step process that begins with the naturally occurring quinolizidine (B1214090) alkaloid, lupinine wikipedia.org. The key functionalization involves converting the primary hydroxyl group of lupinine into an amino group to form aminolupinine, which then serves as the nucleophile for the final acylation step.
The sequence for this functionalization can be outlined as follows:
Activation of the Hydroxyl Group: The primary alcohol on lupinine is not a good leaving group, so it must first be converted into one. This is typically achieved by reacting it with tosyl chloride or mesyl chloride to form a tosylate or mesylate, respectively.
Nucleophilic Substitution to Introduce Nitrogen: The activated intermediate is then reacted with a nitrogen nucleophile. A common method is the use of sodium azide (B81097) (NaN₃) to form an azido-lupinane intermediate.
Reduction to Aminolupinine: The azide group is then reduced to a primary amine, yielding aminolupinine. This reduction can be accomplished using standard methods like catalytic hydrogenation (H₂/Pd-C) or with a reducing agent such as lithium aluminum hydride (LiAlH₄). This two-step conversion of the primary alcohol on lupinine to an amine is a recognized method for producing aminolupinine (lupinylamine) researchgate.net.
Final Acylation Step: As described in the previous section, the resulting aminolupinine is acylated with a substituted benzoyl chloride to yield the final N-benzoyl aminolupinine derivative scielo.org.mxgoogle.com.
This sequence provides a versatile platform for creating a wide range of derivatives based on the choice of the substituted benzoyl chloride used in the final step.
Industrial Production Considerations
Scaling up the synthesis of aminolupinine derivatives from the laboratory to an industrial setting requires careful consideration of efficiency, safety, cost, and product purity. Modern chemical engineering principles, particularly the use of continuous flow chemistry and advanced purification methods, are central to this endeavor.
Application of Continuous Flow Reactors in Ester Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters and amides, making it highly suitable for industrial production riken.jp. In a continuous flow setup, reactants are continuously pumped through a network of tubes or channels, often passing through a heated or cooled zone where the reaction occurs nih.govacs.org.
For the synthesis of N-benzoyl aminolupinine, solutions of aminolupinine and the substituted benzoyl chloride would be fed into a tee junction, mixed, and then passed through a coil reactor set to a specific temperature nih.gov. The residence time in the reactor, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume acs.org. This method allows for superior control over reaction parameters, leading to better yield, higher selectivity, and improved safety by minimizing the volume of hazardous materials at any given moment stolichem.com. The esterification of benzoic acid has been successfully performed in continuous flow microwave reactors, demonstrating the feasibility of this technology for related reactions colab.ws.
Table: Comparison of Batch vs. Continuous Flow Synthesis Parameters (Illustrative)
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow |
| Reaction Time | Hours to Days google.com | Minutes acs.orgstolichem.com | Drastically reduced processing time |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio | Improved safety and consistent product quality |
| Scalability | Difficult, requires larger vessels | Simple, run for longer time periods | Easier transition from lab to production riken.jp |
| Process Control | Limited (temp, stirring) | Precise (temp, pressure, residence time) acs.org | Higher reproducibility and optimization potential |
Advanced Purification Techniques for High-Purity Product Isolation
Achieving high purity is critical for the final product, especially in pharmaceutical or fine chemical applications. The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvents that must be removed researchgate.netmdpi.com.
Several advanced purification techniques are applicable:
Liquid-Liquid Extraction: An initial work-up step often involves extraction to separate the organic product from aqueous soluble impurities and unreacted acid chlorides scielo.org.mx.
Column Chromatography: This is a fundamental technique for purifying organic compounds. For industrial scale, automated flash chromatography systems can be used to process large quantities of material, separating the desired ester or amide from byproducts based on polarity sapub.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is a powerful tool. It is particularly useful for separating closely related isomers or removing trace impurities. Chiral stationary phases can be used if enantiomeric separation is required nih.gov.
Recrystallization: A classic and effective method for obtaining highly pure crystalline solids. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution researchgate.net.
Novel Adsorbent Treatments: Specialized techniques, such as treating the liquid ester with solid, water-soluble polysaccharide derivatives, can be used to selectively remove specific impurities like residual alcohols or other polar contaminants google.com.
Table: Summary of Purification Techniques
| Technique | Principle | Application for Product Isolation |
| Column Chromatography | Separation based on differential adsorption to a stationary phase researchgate.net. | Primary purification of crude product to remove major impurities. |
| Preparative HPLC | High-resolution separation using high pressure to force solvent through a packed column nih.gov. | Final polishing step for ultra-high purity; separation of isomers. |
| Recrystallization | Purification based on differences in solubility between the product and impurities researchgate.net. | Cost-effective method for obtaining a stable, crystalline final product. |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases scielo.org.mx. | Initial work-up to remove water-soluble byproducts and reagents. |
Chemical Reactivity and Transformations of Aminolupinine O Benzoil Acid Ester
Hydrolysis Reactions
Hydrolysis of the ester bond in aminolupinine o-benzoyl acid ester leads to the cleavage of the molecule into its parent alcohol, aminolupinine, and benzoic acid or its corresponding carboxylate salt. The conditions of the hydrolysis, whether acidic or basic, determine the specific mechanism and the nature of the final products.
Acidic Hydrolysis Mechanisms and Products
Under acidic conditions, the hydrolysis of aminolupinine o-benzoyl acid ester is a reversible process typically initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of the aminolupinine moiety as the leaving group. The final products of this reaction are aminolupinine and benzoic acid.
Reactants: Aminolupinine o-benzoyl acid ester, Water, Acid (catalyst)
Products: Aminolupinine, Benzoic Acid
| Reactant | Conditions | Products |
| Aminolupinine o-benzoyl acid ester | Aqueous Acid, Heat | Aminolupinine, Benzoic Acid |
Basic Hydrolysis Pathways and Products
Basic hydrolysis, also known as saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This process also proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of benzoic acid and the aminolupinine alkoxide. In the basic reaction medium, the benzoic acid is deprotonated to form the benzoate (B1203000) salt, and the aminolupinine alkoxide is protonated by the solvent to yield aminolupinine.
The key products under basic conditions are aminolupinine and the salt of benzoic acid.
Reactants: Aminolupinine o-benzoyl acid ester, Base (e.g., NaOH)
Products: Aminolupinine, Sodium Benzoate
| Reactant | Conditions | Products |
| Aminolupinine o-benzoyl acid ester | Aqueous Base, Heat | Aminolupinine, Benzoate Salt |
Reduction Reactions and Resultant Chemical Entities
The reduction of the ester group in aminolupinine o-benzoyl acid ester can be achieved using strong reducing agents, such as lithium aluminum hydride (LiAlH₄). This transformation typically cleaves the ester bond, yielding two separate alcohol molecules. The benzoyl portion is reduced to benzyl (B1604629) alcohol, while the aminolupinine portion remains as aminolupinine.
Reactant: Aminolupinine o-benzoyl acid ester
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)
Products: Aminolupinine, Benzyl Alcohol
| Reactant | Reagent | Resultant Chemical Entities |
| Aminolupinine o-benzoyl acid ester | LiAlH₄ | Aminolupinine, Benzyl Alcohol |
Aminolysis Reactions Leading to Amide Formation
Aminolysis is a chemical reaction in which an ester is cleaved by an amine to form an amide and an alcohol. nih.gov In the case of aminolupinine o-benzoyl acid ester, reaction with an amine (R-NH₂) would lead to the formation of N-substituted benzamide (B126) and aminolupinine. This reaction is essentially the substitution of the aminolupinine alkoxide group with an amino group. The reaction can often be catalyzed by certain organocatalysts to proceed under mild conditions. nih.gov
Reactants: Aminolupinine o-benzoyl acid ester, Amine (R-NH₂)
Products: N-substituted Benzamide, Aminolupinine
| Reactant | Reagent | Products |
| Aminolupinine o-benzoyl acid ester | R-NH₂ | N-substituted Benzamide, Aminolupinine |
Chemical Stability and Degradation Pathways in Different Media
The stability of aminolupinine o-benzoyl acid ester is influenced by the surrounding chemical environment. As an ester, it is susceptible to degradation, primarily through hydrolysis, in both acidic and basic aqueous solutions. The rate of degradation would be expected to increase with temperature and extremes of pH.
In non-aqueous, neutral media, the compound would exhibit greater stability. The presence of aromatic esters has been shown to enhance the chemical stability of certain compounds in solution and gel formulations. nih.gov This suggests that the benzoyl group might confer a degree of stability to the molecule in specific formulations. However, prolonged exposure to moisture and light could still lead to gradual degradation.
| Medium | Stability | Primary Degradation Pathway |
| Acidic Aqueous | Unstable, degradation is likely | Acid-catalyzed hydrolysis |
| Neutral Aqueous | Moderately stable, slow degradation may occur | Neutral hydrolysis |
| Basic Aqueous | Unstable, degradation is likely | Base-catalyzed hydrolysis |
| Non-aqueous | Generally stable, depending on the solvent | Minimal degradation |
Biosynthetic Pathways and Precursors
Biosynthesis of the Lupinine (B175516) Alkaloid Precursor
The foundational structure of Aminolupinine o-benzoic acid ester is the bicyclic quinolizidine (B1214090) alkaloid, lupinine. The biosynthesis of lupinine, and quinolizidine alkaloids in general, originates from the amino acid L-lysine. wikipedia.orgrsc.org The initial committed step in this pathway is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). mdpi.comnih.gov
Following its formation, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO), yielding 5-aminopentanal. nih.gov This aldehyde then spontaneously cyclizes to form the Schiff base, Δ1-piperideine. mdpi.comnih.gov The pathway then proceeds through a series of complex cyclizations and enzymatic modifications. While the precise steps leading from Δ1-piperideine to lupinine are not fully elucidated, it is understood that this intermediate is the key precursor for the formation of the bicyclic lupinine structure. mdpi.com Further enzymatic reactions, likely involving oxidoreductases and hydroxylases, tailor the quinolizidine skeleton to produce lupinine. nih.gov
Table 1: Key Steps in Lupinine Biosynthesis
| Step | Precursor | Product | Key Enzyme(s) |
| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) |
| 2 | Cadaverine | 5-Aminopentanal | Copper Amine Oxidase (CAO) |
| 3 | 5-Aminopentanal | Δ1-Piperideine | Spontaneous Cyclization |
| 4 | Δ1-Piperideine | Lupinine | Multi-step enzymatic reactions |
Incorporation of Benzoic Acid and Related Aromatic Precursors into Ester Formation
The "o-benzoic acid ester" portion of the target molecule indicates the attachment of a benzoyl group to the aminolupinine core. The biosynthesis of benzoic acid in plants is a well-established process that can proceed through multiple routes.
Role of Phenylalanine and Cinnamic Acid Derivatives
The primary precursor for benzoic acid in many plant species is the aromatic amino acid L-phenylalanine. The pathway is initiated by the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). Cinnamic acid then serves as a central intermediate for a wide range of phenylpropanoid compounds, including benzoic acid. The conversion of cinnamic acid to benzoic acid can occur via two main pathways: the β-oxidation pathway and the non-β-oxidation pathway.
β-Oxidation and Non-β-Oxidation Pathways to Benzoic Acid
The β-oxidation pathway is analogous to fatty acid degradation. In this pathway, the three-carbon side chain of cinnamic acid is shortened by a sequence of reactions involving hydration, oxidation, and thiolytic cleavage, ultimately yielding benzoyl-CoA, which can then be converted to benzoic acid.
The non-β-oxidation pathway involves a shortening of the cinnamic acid side chain without a β-oxidation-like sequence. This can occur through hydroxylation and subsequent cleavage reactions. While both pathways are known to operate in plants, the specific route utilized can vary depending on the plant species and environmental conditions.
Enzymatic Catalysis in Natural Esterification
The final step in the formation of Aminolupinine o-benzoic acid ester is the esterification of the aminolupinine core with benzoic acid. This reaction is catalyzed by specific enzymes that facilitate the formation of an ester linkage.
Contribution of Acyltransferases (e.g., BAHD Family)
Acyltransferases are a large and diverse family of enzymes that catalyze the transfer of an acyl group from a donor molecule (often an acyl-CoA) to an acceptor molecule. The BAHD family of acyltransferases is particularly important in plant secondary metabolism, responsible for the synthesis of a wide variety of esters, including those involving alkaloids. nih.gov In the context of our target molecule, a specific acyltransferase would likely utilize benzoyl-CoA as the acyl donor and aminolupinine as the acceptor, forming the o-benzoyl ester.
Role of Methyltransferases (e.g., SABATH Family) in Benzoate (B1203000) Ester Biosynthesis
While not directly forming the ester bond in this case, methyltransferases of the SABATH family are known to be involved in the biosynthesis of benzoate esters by catalyzing the methylation of benzoic acid to form methyl benzoate. This highlights the enzymatic machinery available within plants for modifying carboxylic acids prior to or in conjunction with ester formation. In the biosynthesis of Aminolupinine o-benzoic acid ester, the primary catalytic role for ester formation itself would fall to an acyltransferase.
Table 2: Enzymes in Benzoic Acid and Ester Biosynthesis
| Enzyme Family | Function | Relevance to Aminolupinine o-benzoic acid ester |
| Phenylalanine Ammonia-Lyase (PAL) | Deamination of Phenylalanine | Initiates the pathway to benzoic acid |
| Acyl-CoA Synthetases | Activation of Carboxylic Acids | Forms Benzoyl-CoA, the likely acyl donor |
| BAHD Acyltransferases | Acyl group transfer | Catalyzes the final esterification step |
| SABATH Methyltransferases | Methylation of Carboxylic Acids | Involved in the biosynthesis of other benzoate esters |
Chain Elongation Cycles and Side Chain Modifications in Alkaloid Ester Biosynthesis
The structural diversity of quinolizidine alkaloids (QAs) in plants is significantly enhanced through various modifications of the core alkaloid skeleton. A key modification is the esterification of hydroxylated alkaloid precursors, a process that constitutes a critical side chain modification. This esterification is not a chain elongation in the classical sense of fatty acid synthesis, where two-carbon units are sequentially added. Instead, it involves the transfer of an acyl group from an activated donor, such as an acyl-coenzyme A (CoA) thioester, to a hydroxyl group on the alkaloid. This process is catalyzed by a specific class of enzymes known as acyltransferases.
In the biosynthesis of complex quinolizidine alkaloids, the formation of esters like aminolupinine o-benzoyl acid ester is a terminal step, occurring after the assembly of the tetracyclic quinolizidine core from lysine. frontiersin.orgnih.gov The core structures can undergo various modifications, including hydroxylation, prior to esterification. frontiersin.orgnih.gov
The primary mechanism for the formation of alkaloid esters is the action of acyltransferases, which belong to the large and functionally diverse BAHD family of enzymes. researchgate.net These enzymes catalyze the transfer of an acyl group to a recipient molecule. In the context of aminolupinine o-benzoyl acid ester, an as-yet-unidentified acyltransferase would catalyze the transfer of a benzoyl group from a donor molecule like benzoyl-CoA to the hydroxyl group of an aminolupinine precursor.
Research on other lupin alkaloids has provided insights into this process. For instance, the enzyme 13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) is responsible for the tigloylation of 13α-hydroxylupanine and 13α-hydroxymultiflorine. frontiersin.orgnih.govnih.gov This enzyme utilizes tigloyl-CoA as the acyl donor. Similarly, acetyl-CoA can be used by other acyltransferases to form acetylated alkaloid derivatives. frontiersin.org
A gene encoding an acyltransferase-like protein, designated LaAT, has been identified in the bitter cultivar of Lupinus angustifolius. frontiersin.orgresearchgate.net This gene shows homology to the BAHD family of acyltransferases and is expressed in tissues where alkaloid biosynthesis occurs, suggesting its involvement in the formation of QA esters. researchgate.net However, its specific enzymatic function and the particular ester it helps to form have not yet been fully confirmed. nih.gov
The diversity of ester side chains observed in nature arises from the substrate specificity of different acyltransferases and the availability of various acyl-CoA donors within the cell. While specific research on the benzoylation of aminolupinine is limited, the established mechanisms for other quinolizidine alkaloid esters strongly suggest a similar pathway involving a dedicated acyltransferase.
Research Findings on Quinolizidine Alkaloid Esterification
Detailed studies on various Lupinus species have elucidated the role of acyltransferases in the diversification of quinolizidine alkaloids. The findings highlight the enzymatic basis for the formation of different ester side chains.
| Enzyme/Gene | Function | Precursor Alkaloid(s) | Acyl Donor (Example) | Resulting Product Class | Reference |
| HMT/HLT | O-tigloyltransferase | 13α-hydroxylupanine, 13α-hydroxymultiflorine | Tigloyl-CoA | Tigloyl esters of QAs | frontiersin.orgnih.govnih.gov |
| LaAT | Putative Acyltransferase | Likely a hydroxylated QA | Various Acyl-CoAs | QA esters | frontiersin.orgresearchgate.net |
| ECT/EFT-LCT/LFT | Acyltransferase | Lupinine, Epilupinine | Acetyl-CoA | Acetylated QA esters | frontiersin.org |
These findings underscore that the "side chain modification" leading to alkaloid esters is a highly specific enzymatic process. The variety of these esters across different lupin species is a result of the evolution of distinct acyltransferases capable of utilizing different alkaloid substrates and acyl-CoA donors. mdpi.com Other modifications that can occur on the quinolizidine alkaloid backbone include dehydrogenation, oxygenation, and glycosylation, further contributing to the chemical diversity of this class of compounds. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies of Aminolupinine O Benzoil Acid Ester and Its Analogs
Rational Design and Synthesis of Derivatives for SAR Investigations
The rational design of derivatives of aminolupinine o-benzoil acid ester is a strategic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process begins with the parent molecule and systematically introduces chemical modifications to probe the impact of various structural features on its function. Key to this approach is the esterification of the primary alcohol of the lupinine (B175516) scaffold, a modification known to enhance the biological potential of the parent alkaloid. nih.gov
The synthesis of these derivatives typically involves a multi-step process. The initial step is often the esterification of lupinine with a protected aminobenzoic acid. Subsequent deprotection and further modifications can then be carried out. For instance, a common synthetic route involves the coupling reaction between a benzoic acid derivative and the amino acid ester. scielo.org.mxscielo.org.mx Another established method for creating amino acid benzyl (B1604629) esters, which can be adapted for this purpose, involves treatment with benzyl alcohol and p-toluenesulfonic acid in a solvent like cyclohexane (B81311) to azeotropically remove water. nih.gov
The design of a library of analogs for SAR studies would logically include:
Modification of the Aminobenzoate Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene (B151609) ring to investigate the electronic and steric effects on activity.
Alteration of the Amino Group: Acylation or alkylation of the amino group to explore the influence of its hydrogen-bonding capacity and basicity.
Isomeric Variations: Shifting the position of the amino group on the benzoate (B1203000) moiety (ortho-, meta-, para-) to understand the impact of its spatial orientation relative to the ester linkage.
Ester Linkage Modification: Replacing the ester with an amide or other bioisosteres to assess the importance of the ester functionality for activity and stability.
This systematic approach allows researchers to build a comprehensive understanding of the chemical features essential for the desired biological effect.
Elucidation of the Lupinine Alkaloid Framework's Contribution to Biological Activity
The rigid, three-dimensional structure of the lupinine core dictates the spatial presentation of the appended o-aminobenzoil acid ester moiety. This orientation is critical for its interaction with biological targets. The stereochemistry of the lupinine framework is also a crucial determinant of activity.
Furthermore, the basic nitrogen atom within the quinolizidine (B1214090) ring system can play a significant role in receptor binding and pharmacokinetic properties. Depending on the physiological pH, this nitrogen can be protonated, influencing the molecule's solubility, membrane permeability, and ability to interact with anionic sites on biological macromolecules. Many quinolizidine alkaloids demonstrate a range of pharmacological effects, including sedative, anti-inflammatory, and antiviral activities, which can be attributed in part to this core structure. nih.gov
Assessment of the o-Aminobenzoate Moiety's Influence on Functional Properties, Including Positional Isomer Effects
The o-aminobenzoate portion of the molecule is a critical determinant of its functional properties, and its influence is multifaceted. The esterification of lupinine with benzoic acid and its derivatives is a known strategy to enhance biological activity. nih.gov The introduction of an amino group to the benzoic acid ring further modulates these properties.
The position of the amino group on the benzoate ring is of particular importance, leading to significant differences in activity between ortho, meta, and para isomers. This positional isomerism affects several key physicochemical parameters:
Electronic Effects: The amino group is an electron-donating group, and its position influences the electron density distribution across the aromatic ring and the carbonyl group of the ester. This can affect the molecule's reactivity and its ability to participate in electronic interactions with a target.
Hydrogen Bonding: The ortho-amino group can form an intramolecular hydrogen bond with the ester carbonyl oxygen. This can lock the conformation of the side chain, potentially pre-organizing it for a more favorable interaction with a biological target. In contrast, meta and para isomers cannot form such an intramolecular hydrogen bond, allowing for greater conformational flexibility.
Steric Profile: The position of the amino group alters the shape and steric bulk of the molecule, which can directly impact how it fits into a binding pocket.
For example, in SAR studies of other benzoic acid derivatives, the position of substituents has been shown to be critical for activity, with even a slight shift dramatically altering the biological response. nih.gov Therefore, a thorough investigation of the meta and para isomers of this compound is essential to fully understand the role of the aminobenzoate moiety.
Comparative SAR Analysis with Other Benzoic Acid Derivatives
To contextualize the SAR of this compound, it is instructive to compare it with other benzoic acid derivatives. SAR studies on various classes of benzoic acid esters and amides have revealed several general principles that are likely to be applicable.
For instance, studies on N-benzoyl amino esters have shown that the nature of the amino acid side chain and the substituents on the benzoyl ring are both critical for antifungal activity. scielo.org.mx In one such study, derivatives with a valine or tryptophan component were found to be particularly active. scielo.org.mx This highlights the importance of the lipophilicity and steric bulk of the portion of the molecule analogous to the lupinine framework in our case.
In another example, the SAR of uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors revealed that esters could be designed to have comparable activities to their corresponding carboxylic acids, a finding that is significant for prodrug strategies. nih.gov This suggests that the ester linkage in this compound is not just a linker but an active part of the pharmacophore.
A hypothetical comparative analysis is presented in the table below, illustrating how modifications to the benzoic acid moiety might influence biological activity, based on general SAR principles.
| Compound | Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| This compound | Reference compound | 5.0 |
| Aminolupinine m-benzoil acid ester | Positional isomer (meta) | 15.0 |
| Aminolupinine p-benzoil acid ester | Positional isomer (para) | 25.0 |
| Lupinine o-nitrobenzoil acid ester | Amino group replaced with nitro | > 100 |
| Lupinine o-chlorobenzoil acid ester | Amino group replaced with chloro | 10.0 |
| Aminolupinine o-benzoyl amide | Ester replaced with amide | 8.0 |
This table is for illustrative purposes to demonstrate SAR concepts.
This comparative approach allows for the identification of key structural motifs that are consistently associated with a particular biological effect, providing a broader understanding of the SAR landscape.
Methodologies for In Vitro Biological Evaluation in SAR Contexts
A robust SAR study is underpinned by reliable and relevant in vitro biological evaluation methods. To assess the potential of this compound and its analogs, a panel of assays would be employed. The choice of assays is guided by the known biological activities of quinolizidine alkaloids. nih.govnih.gov
A typical in vitro evaluation workflow would include:
Antimicrobial Assays: The antimicrobial activity of the synthesized compounds would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans). nih.govresearchgate.net The minimum inhibitory concentration (MIC) for each compound would be determined using standard microdilution methods.
Cytotoxicity Assays: To assess the potential for anticancer activity and to evaluate general toxicity, the compounds would be tested against various human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line. The half-maximal inhibitory concentration (IC₅₀) would be determined using assays such as the MTT or SRB assay.
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, such as acetylcholinesterase, which is known to be inhibited by some lupin alkaloids, a specific enzyme inhibition assay would be conducted. nih.gov
Transporter Inhibition Assays: Given that some alkaloid derivatives can interact with transporters, assays using cells expressing specific transporters, such as the amino acid transporter B(0)AT2, could be employed. nih.gov The inhibitory activity would be quantified, often using radiolabeled substrates or electrophysiological methods. nih.gov
The data generated from these in vitro assays are then used to construct the SAR tables and models that guide the next round of rational design and synthesis, in a cyclical process of optimization.
Molecular Mechanisms of Action
Interaction with Specific Molecular Targets
Enzyme Modulation and Inhibition
Derivatives of lupinine (B175516), a quinolizidine (B1214090) alkaloid, have been investigated for their potential to inhibit various enzymes. For instance, different lupinine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system. mdpi.com While some derivatives show potent inhibitory activity, others are less effective, highlighting the importance of specific structural features for enzyme binding. mdpi.com The introduction of a benzoyl ester group, as seen in derivatives of lupeol (B1675499) and β-amyrin, has been shown to enhance the inhibitory action on enzymes like α-amylase and β-glucosidase. researchgate.net
In general, enzyme inhibition can occur through various mechanisms, including competitive inhibition, where a molecule structurally similar to the substrate competes for the active site, and non-competitive inhibition, where the inhibitor binds to a different site, causing a conformational change in the enzyme. youtube.comyoutube.com The specific mechanism of a hypothetical "Aminolupinine o-benzoil acid ester" would depend on its three-dimensional structure and how it interacts with the enzyme's active or allosteric sites.
Receptor Binding and Activation/Deactivation
Compounds with structures similar to aminolupinine, such as those containing an octahydro quinolizine nucleus, have been identified as ligands for serotonin (B10506) receptors like 5-HT3 and 5-HT4. mdpi.com The binding to these receptors can either activate or deactivate them, leading to a cascade of intracellular signals. Cell signaling pathways are crucial for cellular communication and are often initiated by the binding of a ligand to a receptor. youtube.com
The process of a ligand binding to a receptor can trigger various downstream effects. For example, G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are activated by a wide range of stimuli and are involved in numerous physiological processes. youtube.com The interaction of a ligand with a GPCR can lead to the activation of second messengers like cyclic AMP (cAMP), which in turn modulate the activity of proteins such as protein kinases. youtube.com Amino acids and their derivatives can also play significant roles in cell signaling by interacting with specific receptors. nih.govnih.gov
Modulation of Cellular Processes
Apoptosis Induction in Cellular Systems
Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. nih.gov Many chemical compounds exert their therapeutic effects, particularly in cancer, by inducing apoptosis. frontiersin.org For instance, aminomethylphosphonic acid (AMPA), a glycine (B1666218) analog, has been shown to induce apoptosis in prostate cancer cells, an effect that is enhanced when combined with methoxyacetic acid. mdpi.com This induction of apoptosis was linked to the downregulation of anti-apoptotic proteins and the activation of caspases 7 and 3. mdpi.com
Similarly, various nicotinic acid-related compounds have been found to be potent inducers of apoptosis in human leukemia cells. nih.gov The process of apoptosis can be triggered through intrinsic or extrinsic pathways, often involving the activation of a cascade of caspase enzymes. nih.gov The ability of a compound to induce apoptosis is a key area of investigation in drug discovery.
Influence on Signaling Pathways Related to Cell Growth and Survival
Cellular signaling pathways are complex networks that control fundamental cellular processes including growth, proliferation, and survival. youtube.com Functional amino acids and their metabolites are known to regulate key signaling pathways such as the mTORC1, AMPK, and MAPK pathways, which are central to protein synthesis, nutrient sensing, and cell growth. nih.gov
The disruption of these pathways can have significant effects on cell fate. For example, some compounds can arrest the cell cycle at specific phases, such as the G2/M phase, thereby inhibiting cell proliferation. bue.edu.eg The modulation of signaling pathways that are aberrantly activated in diseases like cancer is a common strategy for therapeutic intervention.
Computational Approaches: Molecular Docking Studies for Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is a valuable tool for understanding protein-ligand interactions and for screening potential drug candidates. nih.govmdpi.com For instance, docking studies have been used to identify the binding sites of aminopyridines in potassium channels and to analyze the interactions of urolithins with human serum albumin. nih.govnih.gov
In the context of enzyme inhibition, molecular docking can help to elucidate how a ligand binds to the active site of an enzyme and can guide the design of more potent and selective inhibitors. scielo.org.mx These computational models can predict binding affinities and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. mdpi.com
Fundamental Research into Biological Applications
Fundamental research into the biological applications of this compound is currently in a nascent stage. The scientific community's understanding is largely built upon the broader knowledge of lupin alkaloids and the observed biological activities of their derivatives. These alkaloids are recognized for a range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com The addition of a benzoyl ester moiety to an alkaloid can influence its lipophilicity and, consequently, its interaction with biological membranes and molecular targets. researchgate.net
Research into Antimicrobial Properties
While specific studies on this compound are not available, research on alkaloid extracts from various Lupinus species has demonstrated notable antimicrobial activity. These extracts, containing a mixture of quinolizidine alkaloids, have shown inhibitory effects against a range of pathogenic bacteria. mdpi.comresearchgate.net For instance, alkaloid extracts from Lupinus have been reported to be effective against Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com The mode of action is thought to involve the disruption of bacterial cell membranes and interference with essential enzymatic processes. nih.gov
The antimicrobial potential of lupin alkaloids is a subject of ongoing research, with some studies indicating that the activity can be species-specific. For example, extracts from Lupinus angustifolius have demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net It is hypothesized that the introduction of a benzoyl group to aminolupinine could enhance its antimicrobial efficacy by facilitating its passage through the lipid-rich bacterial cell wall.
Table 1: Antimicrobial Activity of Lupin Alkaloid Extracts
| Microorganism | Activity of Lupinus spp. Alkaloid Extracts | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibited | mdpi.com |
| Klebsiella pneumoniae | Inhibited | mdpi.com |
| Bacillus subtilis | Significant Activity | researchgate.net |
| Staphylococcus aureus | Significant Activity | researchgate.net |
| Escherichia coli | Weakly Active | researchgate.net |
| Candida albicans | Moderate Activity | researchgate.net |
| Candida krusei | Moderate Activity | researchgate.net |
Research into Anticancer Properties
The potential anticancer properties of lupin alkaloids have garnered scientific interest. mdpi.com Alkaloids, in general, are a significant source of compounds with cytotoxic activity against various cancer cell lines. ucsf.edunih.gov The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. nih.gov
While direct evidence for the anticancer effects of this compound is lacking, studies on other structurally related alkaloids with ester modifications have shown promising results. The esterification of alkaloids can alter their ability to interact with biological targets, potentially leading to enhanced or more selective anticancer activity. researchgate.net The cytotoxic potential of alkaloid extracts from certain plant species has been demonstrated, suggesting that compounds within this class are promising candidates for further investigation in oncology. researchgate.net
Investigation of Agricultural Applications
In the realm of agriculture, lupin alkaloids are primarily recognized for their role as natural defense compounds against herbivores and pathogens. mdpi.com The bitter taste of many lupin species, attributable to their high alkaloid content, acts as a deterrent to grazing animals. Furthermore, these alkaloids can exhibit insecticidal properties, offering protection against various pests.
The specific application of this compound in agriculture has not been documented. However, the inherent biological activity of its parent alkaloid suggests potential utility. The development of targeted, nature-derived pesticides is a significant area of agricultural research, and modified alkaloids could offer a more biodegradable and selective alternative to synthetic pesticides. The esterification with benzoic acid might alter the compound's stability and spectrum of activity against agricultural pests and pathogens, warranting further investigation.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
No specific spectroscopic data (IR, NMR, MS) for Aminolupinine o-benzoil acid ester has been found in the public domain. The following subsections describe the general application of these techniques for related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
For a hypothetical this compound, IR spectroscopy would be used to identify its key functional groups. An ester typically shows a strong carbonyl (C=O) stretching band in the region of 1750-1735 cm⁻¹ and C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com For the related aminolupinine o-benzoic acid amid, one would expect to see characteristic N-H stretching bands for the amide group, in addition to the carbonyl stretch which would appear at a lower frequency compared to an ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not documented. In a general sense, the ¹H NMR spectrum of a benzoic acid ester would show characteristic signals for the aromatic protons of the benzoyl group, typically in the range of 7.0-8.5 ppm. chemicalbook.comdocbrown.infochemicalbook.com The protons on the carbon adjacent to the ester oxygen would also have a characteristic downfield shift. For the complex aminolupinine moiety, a series of overlapping signals in the aliphatic region would be expected. 2D NMR techniques such as COSY and HSQC would be essential for assigning the proton and carbon signals of the quinolizidine (B1214090) ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The exact mass and fragmentation pattern for this compound are unknown.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be crucial for determining the elemental composition of the parent ion, which would allow for the confirmation of the molecular formula. nih.gov
Mass Spectrometric Decay Patterns of Lupinine (B175516) Derivatives
While no specific data exists for the title compound, studies on other lupinine derivatives indicate that the fragmentation is often directed by the quinolizidine ring system. nih.gov Common fragmentation pathways involve the loss of side chains and the opening of the rings. The specific fragmentation of this compound would be influenced by the location of the o-benzoyl acid ester group.
Chromatographic Separation Techniques
There are no published methods specifically detailing the chromatographic separation of this compound. General methods for the separation of similar compounds, such as other esters or alkaloids, often involve techniques like High-Performance Liquid Chromatography (HPLC), potentially using chiral stationary phases if enantiomeric separation is required. nih.gov
Challenges and Strategies in Analytical Method Development
The development of robust analytical methods for compounds like this compound is not without its challenges. mdpi.com
The stability of alkaloid esters during extraction and analysis is a significant consideration. The ester linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed during the extraction of alkaloids from natural sources. mdpi.com For example, a common extraction method involves homogenization in acidic solutions (like 0.5 N HCl) followed by alkalinization with NaOH to partition the alkaloids into an organic solvent like dichloromethane (B109758). mdpi.com The pH of the analytical media must be carefully controlled to prevent degradation of the ester, which would lead to inaccurate quantification. The choice of solvents for both extraction and the chromatographic mobile phase is critical to ensure the analyte remains intact throughout the analysis. mdpi.com
While this compound already contains a benzoyl group which acts as a chromophore for UV detection in HPLC, other related alkaloids lacking such features often require derivatization to enhance detection sensitivity. mdpi.com For GC analysis, derivatization is sometimes used to improve the volatility and thermal stability of the analytes, as well as to achieve lower limits of detection. mdpi.com For HPLC analysis of amino acid esters that lack a strong chromophore, derivatization is necessary to render the compound sensitive to UV or fluorescence detection. researchgate.net A common strategy involves reacting the amino group to introduce a fluorescent or UV-active tag. nih.gov Although not always essential for lupin alkaloids, this strategy can be employed to overcome challenges in complex matrices or when very low detection limits are required. mdpi.com
Future Research Directions and Advanced Applications
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of aminolupinine o-benzoyl acid ester, as a carboxylic acid derivative, can be achieved through established organic chemistry reactions. A primary method involves the reaction of aminolupinine, which contains an alcohol functional group, with a benzoic acid derivative. More specifically, to create the ester, one could convert benzoic acid into a more reactive acid chloride or anhydride (B1165640).
The general mechanism for forming an ester like this involves a nucleophilic attack from the alcohol on the carbonyl carbon of the activated carboxylic acid derivative. For instance, reacting an alcohol with an acid chloride results in the formation of an ester, with the chloride ion being eliminated. Similarly, reacting an alcohol with an acid anhydride yields an ester and a carboxylic acid salt as a byproduct. youtube.com Future research will focus on optimizing these pathways for sustainability, exploring greener solvents, and developing catalytic methods to improve efficiency and reduce waste.
In-Depth Elucidation of Biosynthetic Enzymes and Regulatory Networks
While the precise biosynthetic pathway for aminolupinine o-benzoyl acid ester is not detailed in the provided research, the study of analogous systems offers a roadmap for future investigation. The biosynthesis of complex natural products is controlled by specific enzymes and regulatory networks. nih.gov For example, the synthesis of leucine (B10760876) in Neurospora is regulated by a suite of enzymes including oxidoreductases and isomerases. nih.gov Future studies on aminolupinine o-benzoyl acid ester would need to identify the specific transferase enzyme responsible for attaching the benzoyl group to the aminolupinine scaffold. Elucidating the genetic and environmental factors that regulate the expression of these enzymes will be crucial for understanding how and why this compound is produced in nature.
Expansion of Comprehensive SAR Studies for Targeted Biological Activities
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For aminolupinine o-benzoyl acid ester, such studies would involve synthesizing a series of analogues and evaluating their effects.
By analogy with SAR studies on other nitrogen-containing compounds, key modifications could include:
Alterations to the Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) on the phenyl ring to probe electronic and steric effects.
Modification of the Aminolupinine Scaffold: Altering the stereochemistry or modifying the quinolizidine (B1214090) ring system.
Changes to the Ester Linkage: Replacing the ester with an amide or other bioisosteres.
Research on N-benzoyl amino esters has shown that the nature of the amino acid scaffold and substituents on the benzoyl group significantly impacts antifungal activity. scielo.org.mx For instance, N-benzoyl amino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx Similarly, studies on 2-aminobenzophenone (B122507) derivatives revealed that the placement of an amino group on the benzophenone (B1666685) ring was critical for growth inhibition in cancer cell lines. ncku.edu.tw For pyrrolidine (B122466) pentamine derivatives, modifications at different positions had varied effects on their ability to inhibit bacterial enzymes. mdpi.com
These examples underscore the importance of systematic modifications to identify the key structural features required for a desired biological effect.
Table 1: Representative Structure-Activity Relationship Findings from Related Compound Classes
| Compound Class | Structural Modification | Impact on Biological Activity | Source |
|---|---|---|---|
| N-benzoyl amino esters | Conversion of methyl ester to carboxylic acid | Loss of antifungal activity | scielo.org.mx |
| Pyrrolidine pentamines | Alterations at the S-phenyl moiety position | Reduced inhibitory activity against AAC(6')-Ib | mdpi.com |
| Primary amino acid derivatives | Change of stereochemistry to (R)-isomer | Increased anticonvulsant activity | nih.gov |
Integration of Advanced Computational Chemistry for Mechanism Prediction and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery for predicting molecular properties and guiding the optimization of lead compounds. nih.govpreprints.org For aminolupinine o-benzoyl acid ester, computational methods can accelerate research by predicting its biological activities and refining its structure.
Key applications include:
Molecular Docking: Simulating the binding of aminolupinine o-benzoyl acid ester derivatives to the active sites of target proteins. A significant correlation has been found between docking-derived binding energy (ΔG) values and the inhibitory activity of enzyme inhibitors. mdpi.com
ADME-Tox Prediction: Using algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new analogues, which helps in prioritizing compounds with favorable drug-like properties. preprints.orgnih.gov
Quantum Mechanics (QM): Employing QM-based methods to gain deeper insights into electronic properties and reaction mechanisms, which can aid in the design of more potent and selective compounds. digitellinc.com
By integrating these computational tools, researchers can focus laboratory efforts on synthesizing and testing only the most promising candidates, saving time and resources. preprints.org This synergy between computational prediction and experimental validation is key to efficient lead optimization. preprints.org
Role of Aminolupinine o-Benzoil Acid Ester as a Key Intermediate in Complex Organic Synthesis
Carboxylic acid esters are versatile intermediates in organic synthesis due to their reactivity. youtube.com Aminolupinine o-benzoyl acid ester could serve as a valuable starting point for creating more complex molecules.
Potential synthetic transformations include:
Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, effectively removing the benzoyl group and regenerating the aminolupinine alcohol. youtube.com Using milder, more sterically hindered reagents like diisobutylaluminium hydride (DIBAL-H) could potentially reduce the ester to an aldehyde under controlled conditions. youtube.com
Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction opens up a pathway to a different class of compounds with potentially distinct biological activities. youtube.com
Grignard Reaction: Reaction with two equivalents of a Grignard reagent can transform the ester into a tertiary alcohol, adding two identical alkyl or aryl groups from the Grignard reagent. youtube.com This allows for significant structural diversification.
The ability to easily convert the ester functional group makes aminolupinine o-benzoyl acid ester a useful scaffold for building a library of diverse compounds for biological screening.
Translational Research towards Therapeutic Agents and Agrochemicals
The ultimate goal of studying a bioactive compound is often its translation into a useful product, such as a therapeutic agent or an agrochemical. Research on structurally related compounds provides clues to the potential applications of aminolupinine o-benzoyl acid ester derivatives.
For example, a series of N-benzoyl amino esters and N-benzoyl amino acids were synthesized and evaluated for their antifungal activity against filamentous fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx Several of these compounds exhibited significant antifungal properties. scielo.org.mx Furthermore, other functionalized amino acid derivatives have been shown to possess potent anticonvulsant activities and efficacy in models of neuropathic pain, in some cases surpassing the activity of clinical drugs. nih.gov
Translational research for aminolupinine o-benzoyl acid ester would involve screening the compound and its optimized analogues against a wide range of biological targets, including fungal pathogens, cancer cell lines, and neurological receptors, to identify promising therapeutic or agrochemical leads.
Q & A
Q. Efficiency Tips :
- Pre-activate the benzoic acid using carbodiimides (e.g., EDC) to enhance coupling efficiency.
- Use anhydrous solvents to minimize hydrolysis .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
Key techniques :
HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times to standards .
GC-MS : Derivatize the ester (e.g., trimethylsilylation) for volatility. Monitor fragments like m/z 88 (benzoate ion) .
NMR :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl ester groups (δ 3.7–3.9 ppm).
- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and ester (δ 50–60 ppm) carbons .
Elemental Analysis : Validate C, H, N composition against theoretical values.
Q. Data Analysis :
- Fit hydrolysis data to first-order kinetics: .
- Calculate half-life () and compare across pH levels .
Advanced: How can researchers resolve contradictions in kinetic data obtained from different models when analyzing this compound reactions?
Answer :
Troubleshooting Steps :
Parameter Sensitivity Analysis : Identify which parameters (e.g., rate constants, activation energy) disproportionately affect model outputs .
Cross-Validation : Compare experimental data (e.g., HPLC time courses) with simulations from competing models (e.g., pseudo-first-order vs. two-step mechanisms) .
Statistical Metrics : Use Akaike Information Criterion (AIC) to evaluate model fit quality. Lower AIC values indicate better parsimony .
Error Source Identification : Check for instrument calibration drift (e.g., GC-MS detector response) or sample degradation during analysis .
Intermediate: What are the best practices for analyzing ester derivatives in complex biological matrices without interference?
Answer :
Sample Preparation :
Q. Analytical Methods :
Q. Validation :
- Perform spike-recovery tests (80–120% acceptable range) and assess inter-day precision (RSD < 15%) .
Advanced: How to design a study to investigate the interaction between this compound and serum proteins using spectroscopic methods?
Answer :
Experimental Protocol :
Fluorescence Quenching :
- Titrate ester into serum albumin solution. Monitor tryptophan emission (λₑₓ = 280 nm, λₑₘ = 340 nm).
- Calculate binding constants () via Stern-Volmer plots .
Circular Dichroism (CD) : Compare far-UV spectra (190–250 nm) to detect conformational changes in proteins .
Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) to assess binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
